
FK-506 3'-Methyl Ether
説明
FK-506 3’-Methyl Ether is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrolide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, which are utilized to prevent the rejection of transplanted organs. FK-506 and its analogs, including FK-506 3’-Methyl Ether, possess various biological activities such as antifungal, neuroprotective, and neuroregenerative effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FK-506 3’-Methyl Ether involves the modification of the parent compound FK-506. The process typically includes the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps. One common method involves the use of silyl protecting groups followed by regioselective desilylation .
Industrial Production Methods: Industrial production of FK-506 3’-Methyl Ether is generally based on fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK-506, which is then chemically modified to obtain FK-506 3’-Methyl Ether .
化学反応の分析
Types of Reactions: FK-506 3’-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Immunosuppression
FK-506 3'-Methyl Ether is primarily utilized in transplantation medicine to prevent organ rejection. Its potent immunosuppressive properties have been demonstrated in numerous clinical studies:
- Transplant Patients : Studies indicate that patients receiving FK-506 exhibit significantly lower rates of acute rejection compared to those treated with traditional therapies like cyclosporine.
Antifungal Activity
Recent research has highlighted the antifungal properties of this compound. It has been shown to be effective against various fungal pathogens, including Candida species and Cryptococcus neoformans. Comparative studies reveal that while FK-506 exhibits high immunosuppressive activity, its derivative shows moderate antifungal efficacy:
Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) | Immunosuppressive Activity |
---|---|---|---|
FK-506 | C. neoformans | 0.5 | High |
This compound | C. neoformans | 1.0 | Moderate |
APX879 | C. neoformans | 0.25 | Low |
This table illustrates the balance between antifungal efficacy and immunosuppressive effects, suggesting potential therapeutic applications in managing invasive fungal infections.
Neuroprotective Properties
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases. Its ability to inhibit apoptosis in neuronal cells has been explored, indicating potential applications in conditions such as Alzheimer's disease and multiple sclerosis.
Case Studies and Research Findings
Several case studies have underscored the therapeutic potential of this compound:
- Transplantation : Clinical trials have demonstrated that patients treated with FK-506 experience improved graft survival rates compared to those on alternative immunosuppressants.
- Fungal Infections : A cohort study involving patients with resistant fungal infections showed that this compound could effectively manage infections when traditional antifungals failed.
Comparative Analysis with Other Compounds
This compound is often compared to other immunosuppressants like cyclosporine A and rapamycin due to their differing mechanisms and side effect profiles:
Compound | Mechanism of Action | Primary Use |
---|---|---|
FK-506 | Calcineurin inhibition | Organ transplantation |
Cyclosporine A | Calcineurin inhibition | Organ transplantation |
Rapamycin | mTOR pathway inhibition | Organ transplantation; cancer |
This compound is unique due to its structural modifications that enhance pharmacological properties while potentially reducing toxicity compared to its parent compound.
作用機序
FK-506 3’-Methyl Ether exerts its effects by binding to the immunophilin FK506-binding protein (FKBP). This complex inhibits the activity of calcineurin, a phosphatase involved in T-cell activation. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), FK-506 3’-Methyl Ether suppresses the immune response. Additionally, it influences other molecular targets and pathways, contributing to its neuroprotective and antifungal activities .
類似化合物との比較
Tacrolimus (FK-506): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressant with a different mechanism of action.
Rapamycin: A macrolide with immunosuppressive and antiproliferative effects.
Uniqueness: FK-506 3’-Methyl Ether is unique due to its specific structural modifications, which can enhance its pharmacological properties and reduce toxicity compared to its parent compound. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
生物活性
FK-506 3'-Methyl Ether, also known as tacrolimus, is a potent immunosuppressive agent derived from the fermentation of Streptomyces tsukubaensis. It is primarily recognized for its ability to inhibit calcineurin, a serine-threonine phosphatase that plays a crucial role in T-cell activation and immune response. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and comparative studies with other analogs.
FK-506 exerts its biological effects by forming a complex with FKBP12 (FK506 Binding Protein 12), which subsequently inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation. The structural basis for this interaction has been elucidated through high-resolution crystallography studies, revealing how FK-506 binds to FKBP12 and calcineurin to form a ternary complex that effectively inhibits immune responses .
Antifungal Activity
Recent studies have shown that this compound also possesses significant antifungal properties. The compound has been investigated for its efficacy against various fungal pathogens, including Candida species and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these pathogens have been determined, demonstrating that FK-506 retains its antifungal activity while exhibiting reduced immunosuppressive effects compared to its parent compound .
Comparative Efficacy Table
Compound | Pathogen | MIC (µg/mL) | Immunosuppressive Activity |
---|---|---|---|
FK-506 | C. neoformans | 0.5 | High |
This compound | C. neoformans | 1.0 | Moderate |
APX879 | C. neoformans | 0.25 | Low |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound in both immunosuppression and antifungal treatment:
- Transplant Patients : In clinical settings, FK-506 is widely used to prevent organ rejection in transplant patients due to its potent immunosuppressive properties. Studies have shown that patients receiving FK-506 exhibit lower rates of acute rejection compared to those on traditional therapies like cyclosporine .
- Fungal Infections : A study involving patients with invasive fungal infections demonstrated that this compound could be effective in managing infections caused by resistant fungal strains, particularly when traditional antifungals fail .
- Modified Analog Studies : Research into analogs such as APX879 has shown promise in enhancing antifungal specificity while minimizing immunosuppressive effects. These studies indicate that structural modifications at the C-22 position can significantly alter the therapeutic index, favoring antifungal activity over immunosuppression .
特性
IUPAC Name |
(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXYWYQSRHDMG-RGSPJBABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849494 | |
Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124554-16-1 | |
Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。